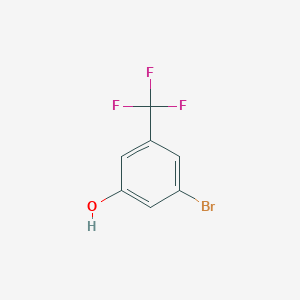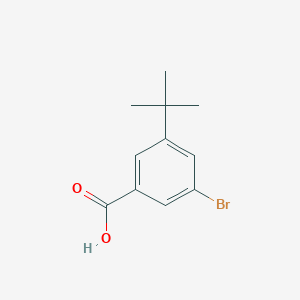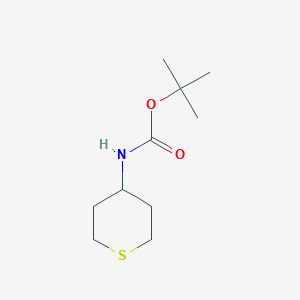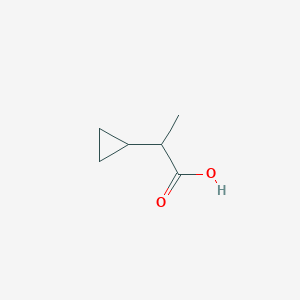
2-环丙基丙酸
描述
2-Cyclopropylpropanoic acid is an organic compound with the molecular formula C₆H₁₀O₂ It is characterized by the presence of a cyclopropyl group attached to a propanoic acid moiety
科学研究应用
2-Cyclopropylpropanoic acid finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.
作用机制
Mode of Action
It’s known that cyclopropyl-containing compounds can form various types of interactions with their targets, such as c–h⋯c (cyclopropyl) and c–h (cyclopropyl) ⋯π interactions . These interactions could potentially influence the activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Cyclopropyl-containing compounds are known to be involved in various biosynthetic pathways . For instance, they can be involved in the synthesis of antimicrobial peptides in fishes . More research is needed to elucidate the specific pathways affected by 2-Cyclopropylpropanoic acid.
Pharmacokinetics
It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters . Therefore, understanding the physicochemical properties of 2-Cyclopropylpropanoic acid, such as its molecular weight and solubility, could provide insights into its pharmacokinetic behavior.
Result of Action
For example, they can exhibit antibacterial efficacy . More research is needed to understand the specific molecular and cellular effects of 2-Cyclopropylpropanoic acid.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and light can affect the stability and activity of the compound.
生化分析
Biochemical Properties
2-Cyclopropylpropanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the human androgen receptor through C–H⋯C (cyclopropyl) and C–H (cyclopropyl) ⋯π interactions . These interactions highlight the importance of the cyclopropyl moiety in the supramolecular landscape of bio-complexes. Additionally, 2-Cyclopropylpropanoic acid is involved in the biosynthesis of cyclopropane fatty acids, which are essential for the synthesis of lubricants, cosmetics, dyes, and coatings .
Cellular Effects
2-Cyclopropylpropanoic acid influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the activity of the L-type amino acid transporter 2 (Lat2), which is involved in the transport of thyroid hormones across cell membranes . This interaction can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of 2-Cyclopropylpropanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyclopropyl moiety plays a vital role in its binding interactions with essential amino acid residues inside the active pockets of enzymes and receptors . These interactions can lead to enzyme inhibition or activation, resulting in changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropylpropanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclopropylpropanoic acid is relatively stable under normal storage conditions . Its long-term effects on cellular function in in vitro and in vivo studies are still being investigated.
Dosage Effects in Animal Models
The effects of 2-Cyclopropylpropanoic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as improved cellular function and metabolism. At higher dosages, it may cause toxic or adverse effects. For example, studies have shown that high doses of similar compounds can lead to hepatotoxicity and other adverse effects . Therefore, it is essential to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Cyclopropylpropanoic acid is involved in several metabolic pathways, including the biosynthesis of cyclopropane fatty acids . These pathways involve various enzymes and cofactors that facilitate the conversion of the compound into different metabolites. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, ultimately influencing cellular function and metabolism.
Transport and Distribution
The transport and distribution of 2-Cyclopropylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound interacts with the L-type amino acid transporter 2 (Lat2), which facilitates its transport across cell membranes . This interaction can affect the compound’s localization and accumulation within cells and tissues, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Cyclopropylpropanoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific cis-regulatory elements in the compound’s structure can mediate its localization to distinct cellular compartments . This localization can impact the compound’s activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylpropanoic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylacetonitrile, which is then hydrolyzed to yield 2-cyclopropylpropanoic acid. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: Industrial production of 2-cyclopropylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity 2-cyclopropylpropanoic acid.
化学反应分析
Types of Reactions: 2-Cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products:
Oxidation: Cyclopropyl ketones or cyclopropyl carboxylic acids.
Reduction: Cyclopropyl alcohols or cyclopropyl alkanes.
Substitution: Various substituted cyclopropyl derivatives.
相似化合物的比较
- Cyclopropylacetic acid
- Cyclopropylmethanol
- Cyclopropylamine
Comparison: 2-Cyclopropylpropanoic acid is unique due to the presence of both a cyclopropyl group and a propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it more versatile in synthetic applications compared to its analogs. For instance, cyclopropylacetic acid lacks the additional carbon atom present in 2-cyclopropylpropanoic acid, which can influence its reactivity and applications.
属性
IUPAC Name |
2-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJMSPUYHSMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98485-33-7 | |
| Record name | 2-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


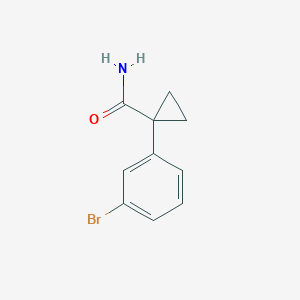


![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
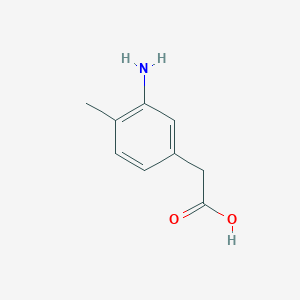
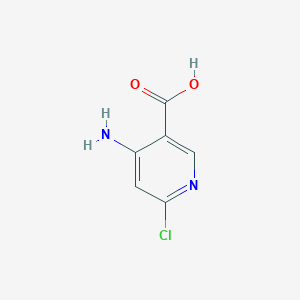
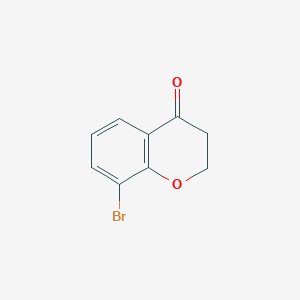
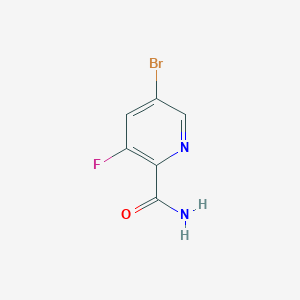
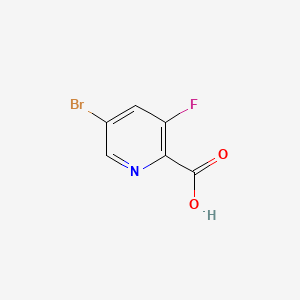
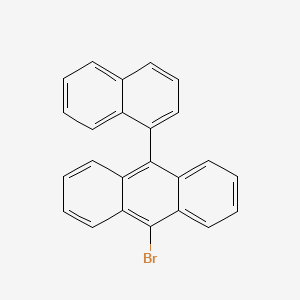
![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)
